molecular formula C25H31F3O5S B8038149 Fluticasone propiponate

Fluticasone propiponate

Cat. No. B8038149
M. Wt: 500.6 g/mol
InChI Key: WMWTYOKRWGGJOA-ZHLGSTKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluticasone propiponate is a useful research compound. Its molecular formula is C25H31F3O5S and its molecular weight is 500.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fluticasone propiponate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluticasone propiponate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Treatment of Allergic Rhinitis and Asthma : FP is effective for seasonal and allergic perennial rhinitis and asthma. It reduces symptoms like mucosal edema, eosinophilia, and promotes eosinophil apoptosis. FP shows greater clinical potency compared to other inhaled corticosteroids like beclomethasone dipropionate and budesonide, without increasing systemic effects, suggesting a higher therapeutic index (Fuller, Johnson & Bye, 1995).

  • Pharmacological Studies : Vibrational spectroscopic studies of FP provide insights into its molecular structure, aiding in process monitoring and pharmaceutical applications (Ali, Edwards, Kendrick & Scowen, 2009).

  • Analytical Method Development : A developed HPLC method for detecting and quantifying FP in inhalation particles demonstrates its analytical applications, especially in pharmaceutical quality control (Sá Couto, Cardoso & Cabral-Marques, 2014).

  • Pharmacokinetic Research : Studies on the pharmacokinetics of intravenous FP in healthy subjects provide critical data for understanding its systemic behavior, essential for developing effective dosing regimens (Mackie, Ventresca, Fuller & Bye, 2003).

  • Pediatric Asthma Treatment : Clinical trials in children with asthma demonstrate the effectiveness and safety of FP, showing significant improvements in lung function and symptoms with minimal adverse effects (MacKenzie, Weinberg, Tabachnik, Taylor, Havnen, Crescenzi & on behalf of the Bild Study group, 1993).

  • Impact on Human Pharmacology : FP has no demonstrable systemic side-effects when given by oral or intranasal routes, highlighting its safety profile and unique features compared to other glucocorticoids (Harding, 1990).

  • Safety and Efficacy in Asthma Treatment : FP administered via different inhalation devices shows significant improvements in asthma management, with similar efficacy and safety profiles across devices (Galant, van Bavel, Finn, Gross, Pleskow, Brown, Hamedani & Harding, 1999).

  • Seasonal Allergic Rhinitis Treatment : FP at different doses significantly reduces symptoms of seasonal allergic rhinitis, with improvements in nasal airflow and symptom scores (Meltzer, Orgel, Bronsky, Furukawa, Grossman, Laforce, Lemanske, Paull, Pearlman & Ratner, 1990).

  • Quality of Life Improvement in Asthma Patients : FP improves quality of life in asthma patients requiring oral corticosteroids, showing significant improvements in physical functioning and general health (Okamoto, Noonan, deBoisblanc, Kellerman, 1996).

  • Comprehensive Pharmacodynamic and Pharmacokinetic Review : FP is an androstane carbothioate glucocorticosteroid with high topical anti-inflammatory potency and low systemic absorption, making it suitable for long-term asthma management (Holliday, Faulds & Sorkin, 1994).

properties

IUPAC Name

[(6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16?,18+,19+,22+,23+,24+,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWTYOKRWGGJOA-ZHLGSTKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3(C2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluticasone propiponate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluticasone propiponate
Reactant of Route 2
Reactant of Route 2
Fluticasone propiponate
Reactant of Route 3
Fluticasone propiponate
Reactant of Route 4
Reactant of Route 4
Fluticasone propiponate
Reactant of Route 5
Fluticasone propiponate
Reactant of Route 6
Fluticasone propiponate

Citations

For This Compound
1
Citations
AM Deleuran - BEST, 2008
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.